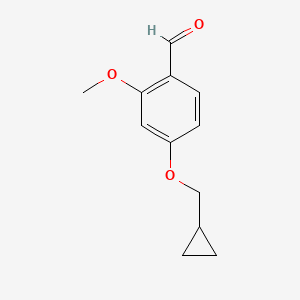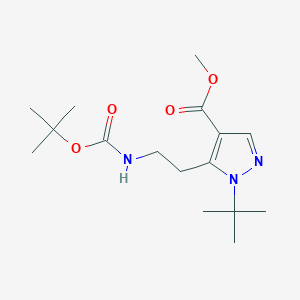
5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester
Overview
Description
The compound contains several functional groups, including a pyrazole ring, a carboxylic acid ester, and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole ester derivatives, including compounds similar to 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester, have been explored in several studies. For example, the synthesis, spectroscopic, and single crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was described, highlighting the preparation from a three-component one-pot condensation reaction and the confirmation of the compound's structure through various analytical methods (Viveka et al., 2016). Similarly, another study synthesized and characterized 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, focusing on their potential analgesic and anti-inflammatory activities, although this research included pharmacological aspects (Gokulan et al., 2012).
Structural and Theoretical Investigations
Research has also been conducted on the structural and theoretical aspects of pyrazole ester derivatives. For instance, a study combined experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, examining its molecular geometry, electronic structure, and HOMO-LUMO energy levels to understand its electronic transition (Viveka et al., 2016). Another example is the synthesis and NMR study of pyrazole ester derivatives and their complexes, revealing selective induced polarization through electron transfer, governed in part by C–H⋯π interactions (Tewari et al., 2014).
Synthesis of Pyrazole-4-Carboxylates
The synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones, using TERT-butylhydrazine hydrochloride or carboxymethylhydrazine, demonstrates a regiospecific approach to obtain pyrazole-4-carboxylates in good yields (Rosa et al., 2008). This method provides a straightforward pathway for synthesizing various pyrazole derivatives, which could be relevant for scientific research applications involving pyrazole ester compounds.
properties
IUPAC Name |
methyl 1-tert-butyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-15(2,3)19-12(11(10-18-19)13(20)22-7)8-9-17-14(21)23-16(4,5)6/h10H,8-9H2,1-7H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACYZYNOGSNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)OC)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



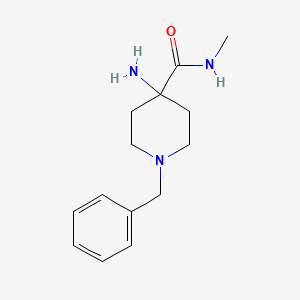
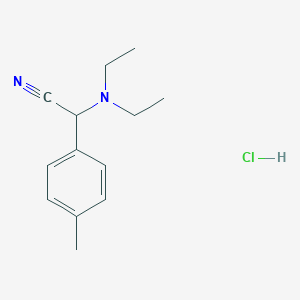
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)
![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
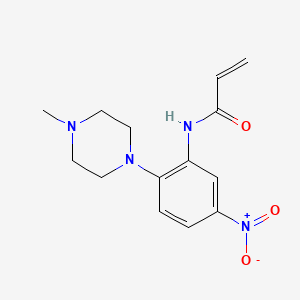
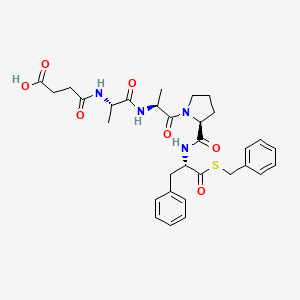
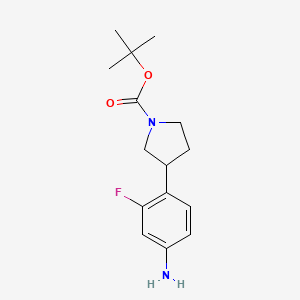

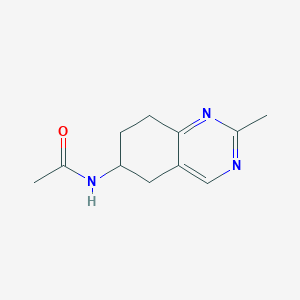
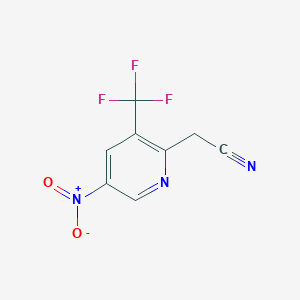
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)


